molecular formula C18H18FNO B2500641 3-Fluoro-8-(naphthalene-1-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2309310-91-4

3-Fluoro-8-(naphthalene-1-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2500641
CAS No.: 2309310-91-4
M. Wt: 283.346
InChI Key: BSGPBLRNTFGWQQ-UHFFFAOYSA-N
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Description

3-Fluoro-8-(naphthalene-1-carbonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a fluorine atom, a naphthalene moiety, and an azabicyclo[321]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-8-(naphthalene-1-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-8-(naphthalene-1-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Fluoro-8-(naphthalene-1-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-8-(naphthalene-1-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors, while the naphthalene moiety can facilitate π-π interactions. The azabicyclo[3.2.1]octane structure provides rigidity, which can improve the compound’s selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

    8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the fluorine and naphthalene moieties.

    11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different substituents and structural features.

Uniqueness

3-Fluoro-8-(naphthalene-1-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the fluorine atom and the naphthalene moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-13-10-14-8-9-15(11-13)20(14)18(21)17-7-3-5-12-4-1-2-6-16(12)17/h1-7,13-15H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGPBLRNTFGWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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